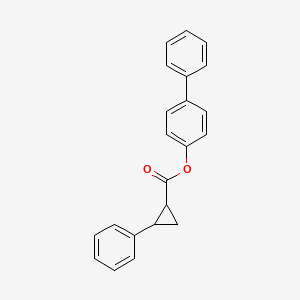
4-biphenylyl 2-phenylcyclopropanecarboxylate
Descripción general
Descripción
4-biphenylyl 2-phenylcyclopropanecarboxylate (abbreviated as BPPC) is a cyclopropane carboxylate compound that has been used in scientific research for its unique properties. BPPC is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mecanismo De Acción
4-biphenylyl 2-phenylcyclopropanecarboxylate inhibits the activity of cytochrome P450 enzymes by binding to the heme group of the enzyme, which is necessary for its activity. This binding prevents the enzyme from metabolizing drugs and toxins, leading to altered drug metabolism and toxicity. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cytochrome P450 enzymes, induction of apoptosis in cancer cells, and inhibition of angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-biphenylyl 2-phenylcyclopropanecarboxylate has several advantages for use in laboratory experiments, including its ability to inhibit cytochrome P450 enzymes and its potential use as an anticancer agent. However, this compound is sparingly soluble in water, which may limit its use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 4-biphenylyl 2-phenylcyclopropanecarboxylate. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the use of this compound as a tool to study the role of cytochrome P450 enzymes in drug metabolism and toxicity. Finally, this compound may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully explore these potential applications.
Aplicaciones Científicas De Investigación
4-biphenylyl 2-phenylcyclopropanecarboxylate has been used in scientific research for its ability to inhibit the activity of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs and toxins in the body, and inhibition of these enzymes can lead to altered drug metabolism and toxicity. This compound has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(4-phenylphenyl) 2-phenylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-22(21-15-20(21)18-9-5-2-6-10-18)24-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14,20-21H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMAFOZDJQQLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




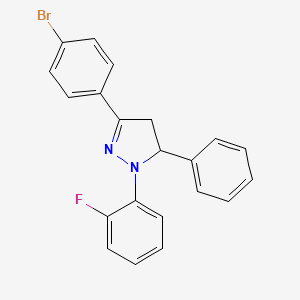
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B3820270.png)
![N-(4-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B3820276.png)
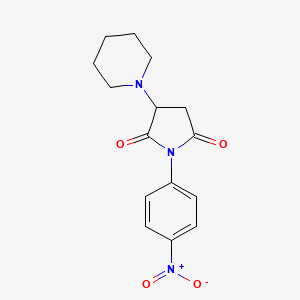
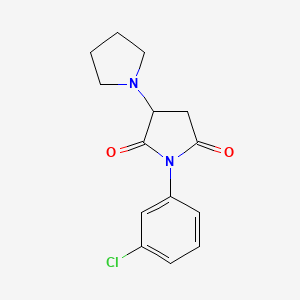
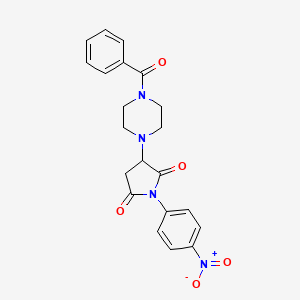
![1-phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3820304.png)
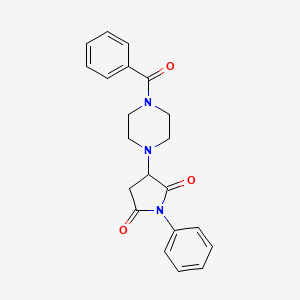
![methyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3820318.png)
![4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3820321.png)
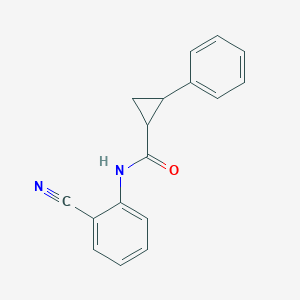
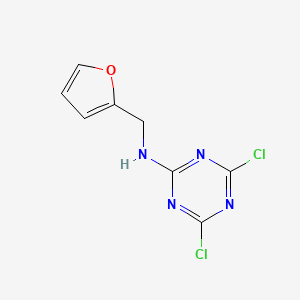
![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B3820354.png)